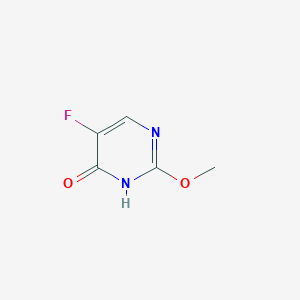

5-Fluoro-2-methoxypyrimidin-4(3H)-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIFBCPINLZNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326323 | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-96-2 | |

| Record name | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-fluororacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1480-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY6TM2YC2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Fluoro 2 Methoxypyrimidin 4 3h One

Classical Synthetic Routes and Modifications

Classical approaches to synthesizing pyrimidine (B1678525) rings are well-established and have been adapted for the preparation of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. One common strategy involves the cyclization of acyclic precursors. For instance, the synthesis can start from the condensation of a fluoroacetic acid ester with ethyl formate. chemicalbook.com This forms an intermediate which can then be cyclized with a suitable reagent like S-methylisothiourea to build the pyrimidine core. Subsequent hydrolysis steps yield the final product. chemicalbook.com

Another prominent classical route begins with a pre-existing pyrimidine structure, such as 2-methoxy-5-fluorouracil, and modifies its functional groups. google.com A typical sequence involves:

Chlorination : The starting material is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to convert the hydroxyl group at the 4-position into a chlorine atom. google.com This yields the critical intermediate, 2-methoxy-4-chloro-5-fluoropyrimidine.

Hydrolysis or Amination : The resulting 4-chloro intermediate is then subjected to further reactions. While direct hydrolysis to the desired product is one path, this intermediate is also versatile for creating derivatives. For example, amination with ammonia (B1221849) followed by acid hydrolysis can be used to produce related compounds. google.com

A patented method highlights a three-step process starting from 2-methoxy-5-fluorouracil, which is first chlorinated with phosphorus oxychloride. The resulting 2-methoxy-4-chloro-5-fluoropyrimidine is then aminated and subsequently hydrolyzed with hydrochloric acid to manipulate the pyrimidine ring's substituents.

Table 1: Classical Synthesis Reaction Overview

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Route 1: From Fluoroacetic Acid Ester | |||

| Condensation | Ethyl fluoroacetate (B1212596), Ethyl formate, Potassium ethoxide | Hydroxy-methylenefluoroacetic ester | chemicalbook.com |

| Cyclization | S-methyl isothiourea | 2-Methylthio-4-hydroxy-5-fluoropyrimidine | chemicalbook.com |

| Hydrolysis | Hydrochloric acid | 5-Fluorouracil (B62378) (related compound) | chemicalbook.com |

| Route 2: From 2-methoxy-5-fluorouracil | |||

| Chlorination | Phosphorus oxychloride (POCl₃), N,N-toluene dimethyl aniline | 2-methoxy-4-chloro-5-fluoropyrimidine | |

| Amination | Aqueous ammonia | 2-methoxy-4-amino-5-fluoropyrimidine |

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic efforts focus on improving efficiency, reducing costs, and minimizing environmental impact, aligning with the principles of green chemistry. While specific green syntheses for this compound are not extensively documented, related methodologies provide significant insights.

A noteworthy approach is the development of a low-cost, five-step synthesis for 5-fluorocytosine (B48100) (5-FC), which proceeds through the intermediate 5-fluoro-2-methoxypyrimidin-4-amine. vcu.edu This route starts from inexpensive and readily available chloroacetamide and utilizes fluoroacetonitrile (B113751) as a key intermediate. vcu.edu The synthesis is designed to be industrially scalable and avoids chromatographic purifications, which reduces solvent waste and energy consumption. vcu.edu

Key green chemistry considerations in the synthesis of fluorinated pyrimidines include:

Avoiding Hazardous Reagents : Traditional methods sometimes employ highly aggressive and hazardous reagents like gaseous fluorine for electrophilic fluorination. vcu.edu Newer routes that introduce fluorine via a nucleophilic substitution on an acyclic precursor at an early stage are considered safer and more suitable for large-scale production. vcu.edu

Asymmetric Synthesis and Enantioselective Methodologies (if applicable)

Asymmetric synthesis and enantioselective methodologies are employed to produce chiral molecules, where a specific three-dimensional arrangement of atoms (stereoisomer) is desired. The molecular structure of this compound is achiral; it does not possess a chiral center and has a plane of symmetry. Therefore, enantioselective synthetic methods are not applicable for its direct preparation.

Industrial Scale-Up Considerations and Process Chemistry Optimization

The transition from laboratory-scale synthesis to industrial production introduces challenges related to cost, safety, efficiency, and waste management. For this compound and its derivatives, several process optimizations have been developed.

A detailed description of a large-scale batch process provides further insight into industrial practices. echemi.com The process involves charging a reactor with hundreds of kilograms of solvents like toluene, followed by the controlled addition of reagents such as solid sodium methoxide, ethyl formate, and methyl fluoroacetate at specific temperatures (e.g., 8-20°C) over several hours. echemi.com Such precise control over reaction conditions is crucial for ensuring safety, consistency, and high yield on an industrial scale.

Key considerations for industrial scale-up include:

Cost of Raw Materials : Utilizing inexpensive and readily available starting materials is crucial for economic viability. vcu.edu

Reaction Conditions : Optimizing temperature, pressure, and addition rates to maximize yield and minimize side reactions. google.comechemi.com

Waste Reduction and Recycling : Implementing strategies to treat and reuse byproducts and solvents to reduce environmental impact and operational costs. google.com

Throughput and Purification : Designing processes that avoid cumbersome purification methods like chromatography to increase throughput and reduce costs. vcu.edu

Precursor Chemistry and Intermediate Derivatization for this compound Synthesis

The synthesis of this compound relies on the availability of key precursors and the strategic use of reactive intermediates.

Key Precursors:

Fluoroacetonitrile : An attractive intermediate that can be generated in two steps from chloroacetamide. vcu.edu

Fluoroacetic Acid Esters : Such as methyl fluoroacetate or ethyl fluoroacetate, which serve as the source of the fluorinated carbon in the pyrimidine ring. chemicalbook.comechemi.com

Ethyl Formate : Used as a one-carbon component in condensation reactions to build the pyrimidine backbone. chemicalbook.comechemi.com

2-Methoxy-5-fluorouracil : A common starting material that already contains the desired pyrimidine core with the fluoro and methoxy (B1213986) groups correctly positioned. google.comgoogle.com

Intermediate Derivatization: A pivotal intermediate in several synthetic routes is 2-methoxy-4-chloro-5-fluoropyrimidine . It is typically synthesized by the chlorination of 2-methoxy-5-fluorouracil using reagents like phosphorus oxychloride. google.com The chlorine atom at the 4-position is a good leaving group, making this intermediate a versatile hub for creating a variety of pyrimidine derivatives.

For example, this chloro-intermediate can undergo:

Hydrazinolysis : Reaction with hydrazine (B178648) hydrate (B1144303) to produce 2-methoxy-4-hydrazino-5-fluoropyrimidine, an important intermediate for certain herbicides. google.com

Amination : Reaction with ammonia to yield 2-methoxy-4-amino-5-fluoropyrimidine, a precursor to the antifungal drug 5-fluorocytosine. google.com

This strategy of creating a common, reactive intermediate allows for divergent synthesis, where multiple target molecules can be accessed efficiently from a single precursor.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₅H₅FN₂O₂ | Target Compound |

| 2-Methoxy-5-fluorouracil | C₅H₅FN₂O₂ | Starting Material google.comgoogle.com |

| 2-methoxy-4-chloro-5-fluoropyrimidine | C₅H₄ClFN₂O | Key Intermediate google.comgoogle.com |

| 5-Fluorocytosine (5-FC) | C₄H₄FN₃O | Related Product |

| Chloroacetamide | C₂H₄ClNO | Starting Material vcu.edu |

| Fluoroacetonitrile | C₂H₂FN | Precursor vcu.edu |

| Ethyl fluoroacetate | C₄H₇FO₂ | Precursor chemicalbook.com |

| Ethyl formate | C₃H₆O₂ | Precursor chemicalbook.comechemi.com |

| Phosphorus oxychloride | POCl₃ | Chlorinating Agent google.com |

| Phosphorus pentachloride | PCl₅ | Chlorinating Agent google.com |

| Sodium methoxide | CH₃NaO | Reagent echemi.com |

| Toluene | C₇H₈ | Solvent echemi.com |

| 2-methoxy-4-amino-5-fluoropyrimidine | C₅H₆FN₃O | Intermediate google.com |

| 2-methoxy-4-hydrazino-5-fluoropyrimidine | C₅H₇FN₄O | Derivative google.com |

| S-methylisothiourea | C₂H₆N₂S | Reagent chemicalbook.com |

Mechanistic Investigations of Biological Activities

Immunomodulatory Effects and Mechanisms

Following a comprehensive review of publicly available scientific literature, no research findings were identified regarding the immunomodulatory effects and mechanisms of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. Studies detailing the impact of this specific compound on immune cells, cytokine production, or immune signaling pathways are not present in the current body of scientific research.

Potential Interactions with Other Biological Pathways

Similarly, an extensive search of scientific databases and research articles yielded no information on the potential interactions of this compound with other biological pathways. The metabolic fate and the molecular targets of this compound, outside of its primary context as a chemical intermediate, have not been elucidated in published research. Therefore, a detailed analysis of its cross-talk with other cellular signaling or metabolic cascades cannot be provided at this time.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methoxypyrimidin 4 3h One Derivatives

Fluorine Atom Substitution Effects on Biological Efficacy

The substitution of a hydrogen atom with fluorine at the C5 position of the pyrimidinone ring is a critical design element that profoundly influences the molecule's biological activity. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are key to its effects.

The high electronegativity of fluorine can alter the acidity of nearby protons and modulate the electronic environment of the entire ring system. For instance, fluorination can increase the acidity of adjacent C-H bonds, potentially influencing interactions with target enzymes. nih.gov Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage, which can block sites of oxidative metabolism and enhance the metabolic stability of the compound. nih.gov

In anticancer applications, the 5-fluoro substituent is a well-established pharmacophore. It is known to mimic the size of a hydrogen atom while altering the electronic properties of the base, which can lead to potent enzyme inhibition. For example, in the case of the famous antimetabolite 5-fluorouracil (B62378) (5-FU), the fluorine atom is crucial for the inhibition of thymidylate synthase, a key enzyme in DNA synthesis. wjarr.com

Research on related heterocyclic systems has provided insights into the effects of halogen substitution at this position. A study on pyrano[2,3-d]pyrimidine derivatives showed that compounds with 5-fluoro, 5-chloro, and 5-nitro substitutions all exhibited potent anticancer activity, often superior to the standard drug 5-fluorouracil. researchgate.net This suggests that while fluorine is effective, other electron-withdrawing groups can also confer significant activity. However, in other scaffolds like 8-hydroxyquinolines, a 5-chloro substitution (cloxyquin) was found to be particularly potent against Mycobacterium tuberculosis, indicating that the optimal halogen can be target-specific. nih.gov

| Compound ID | 5-Substituent (X) | Target/Assay | Biological Activity (IC₅₀/MIC) | Reference |

| A | -F (Fluorine) | HeLa Anticancer | Better than 5-FU | researchgate.net |

| B | -Cl (Chlorine) | HeLa Anticancer | Better than 5-FU | researchgate.net |

| C | -NO₂ (Nitro) | HeLa Anticancer | Better than 5-FU | researchgate.net |

| D | -Cl (Chlorine) | M. tuberculosis | 0.125-0.25 µg/ml | nih.gov |

| E | -H (Hydrogen) | M. tuberculosis | 0.125 µg/ml | nih.gov |

Methoxy (B1213986) Group Role in Receptor Binding and Activity Profile

Its size, shape, and rotational flexibility allow it to fit into specific hydrophobic pockets, while its electronic properties can influence the reactivity of the pyrimidine (B1678525) scaffold. Compared to a simple hydroxyl group, the methoxy group is less acidic and not a hydrogen bond donor, which can be advantageous in certain binding sites. Furthermore, methylation of a hydroxyl group prevents metabolic O-glucuronidation, often improving the pharmacokinetic profile of a drug candidate.

SAR studies on related heterocyclic structures have demonstrated the importance of the 2-alkoxy group. In a series of pyridopyrimidinone inhibitors of PI3K/mTOR, replacement of a methoxy group on the pyridine (B92270) ring with larger ethoxy, or even smaller methyl and ethyl groups, led to a decrease in activity, highlighting the optimal nature of the methoxy substituent for that specific target. nih.gov Conversely, in a different series of 2-aminopyrimidine (B69317) derivatives evaluated as β-glucuronidase inhibitors, a compound with a 4-methoxy substituent on a phenyl ring was inactive, whereas analogs with longer butoxy and octyloxy chains showed significant inhibitory activity. mdpi.com This indicates that while the methoxy group is often beneficial, the optimal alkoxy chain length is highly dependent on the topology of the target's binding site.

| Scaffold | 2-Substituent | Target | Effect on Activity | Reference |

| Pyridopyrimidinone | Methoxy | PI3K | Baseline Activity | nih.gov |

| Pyridopyrimidinone | Ethoxy | PI3K | Decreased Activity | nih.gov |

| Pyridopyrimidinone | Methyl | PI3K | Decreased Activity | nih.gov |

| Pyrimidine-aryl | Methoxy | Anthelmintic | Good Activity | nih.gov |

| Pyrimidine-aryl | Butoxy | β-Glucuronidase | Active (IC₅₀ = 72.0 µM) | mdpi.com |

| Pyrimidine-aryl | Methoxy | β-Glucuronidase | Inactive | mdpi.com |

Pyrimidine Ring Modifications and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the properties of a lead compound by exchanging one functional group or scaffold for another with similar physical or chemical characteristics. acs.org Modifying or replacing the core pyrimidine ring of 5-Fluoro-2-methoxypyrimidin-4(3H)-one can lead to novel analogs with altered selectivity, improved potency, or better drug-like properties.

Common bioisosteres for the pyrimidine ring include other nitrogen-containing heterocycles like pyridines, pyridazines, pyrazines, and fused systems such as pyrazolopyrimidines or thienopyrimidines. pharmablock.comnih.gov The choice of bioisostere depends on maintaining key interactions. For example, the nitrogen atoms in the pyrimidine ring often act as crucial hydrogen bond acceptors in the hinge region of kinase enzymes. A successful bioisosteric replacement must preserve this interaction.

Studies have shown variable outcomes with such replacements. For instance, in the development of c-Met kinase inhibitors, replacing a central benzene (B151609) ring with a pyridine ring resulted in a potent compound with activity comparable to the parent drug, cabozantinib. mdpi.com In another example, replacing the quinazoline (B50416) core of lapatinib (B449) with a pyrazolo[3,4-d]pyrimidine scaffold successfully retained dual inhibitory activity against EGFR/ErbB2 kinases. nih.gov However, not all replacements are favorable. In a series of PI3K/mTOR inhibitors, replacing a CH group in a pyridopyrimidinone ring with a nitrogen atom to form a pyrimido[1,2-b]pyridazin-4-one led to a significant loss of activity, demonstrating the sensitivity of the target to the electronic and steric properties of the core scaffold. nih.gov

| Original Core | Bioisosteric Core | Target | Outcome | Reference |

| Quinazoline | Pyrazolo[3,4-d]pyrimidine | EGFR/ErbB2 | Activity Retained | nih.gov |

| Benzene | Pyridine | c-Met Kinase | Activity Retained | mdpi.com |

| Pyrido[1,2-a]pyrimidin-4-one | Pyrimido[1,2-b]pyridazin-4-one | PI3K/mTOR | Poor Inhibition | nih.gov |

| Pyrrolopyridine | Pyrrolopyrimidine | TNNI3K | 100-fold Potency Increase | pharmablock.com |

Substituent Effects at N-positions on Pharmacological Profiles

The nitrogen atoms at the N1 and N3 positions of the pyrimidin-4(3H)-one ring are key points for molecular modification. The hydrogen atom on the N3 (or tautomerically on N1) position is a hydrogen bond donor, and its interaction with a target protein can be critical for binding affinity. In fact, for a series of pyrimidinone-based USP7 inhibitors, the removal of the N1 nitrogen atom was found to be "highly deleterious" to binding, confirming its importance as a hydrogen bond donor. nih.gov

Substituting this proton with various alkyl or aryl groups can have dramatic effects on the pharmacological profile. Such substitutions can alter the molecule's conformation, solubility, and ability to form hydrogen bonds. In some cases, substitution blocks a critical interaction, leading to a loss of activity. For example, in an analysis of 6-arylpyrimidinones, modifications at positions 1 through 4 of the ring led to a loss of the original antiviral activity. nih.gov

However, these N-substitutions can also introduce new, favorable interactions or reorient the molecule to engage different targets. In the same study on 6-arylpyrimidinones, the loss of antiviral activity upon N-substitution was accompanied by the discovery of new hypotensive and anti-inflammatory properties. nih.gov This highlights how N-substitution can be a powerful tool for scaffold repurposing. In the design of ligands for serotonin (B10506) receptors, anchoring a long arylpiperazine chain to the nitrogen atom of a quinazolinone (a related bicyclic system) was a successful strategy for achieving high-affinity binding. nih.gov

| Scaffold | N-Position Substitution | Original Activity | New/Altered Activity | Reference |

| 6-Arylpyrimidinone | N-substitution | Antiviral (Lost) | Hypotensive/Anti-inflammatory | nih.gov |

| Pyrimidinone | Removal of N1-H | USP7 Inhibition | Activity Lost | nih.gov |

| Quinazolinone | N3-alkylation (arylpiperazine) | N/A | High 5-HT Receptor Affinity | nih.gov |

Rational Design of Analogs based on SAR Insights

Rational design utilizes the insights gained from SAR studies, often complemented by computational modeling and X-ray crystallography, to guide the synthesis of new analogs with improved properties. By understanding which molecular features are essential for biological activity, chemists can make targeted modifications to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.

For example, SAR studies might reveal that a specific hydrogen bond is critical for binding. Rational design would then focus on modifications that preserve or strengthen this interaction while altering other parts of the molecule to improve properties like solubility or cell permeability. Structure-based design is a powerful component of this process. In the development of novel PDE9 inhibitors, researchers retained the pyrazolo[3,4-d]pyrimidinone scaffold because it was known to form key hydrogen bonds and π-π stacking interactions with the target enzyme. nih.gov Their design efforts, guided by molecular dynamics simulations, focused on modifying other parts of the scaffold, leading to compounds with nanomolar potency. nih.gov

Similarly, in the design of Aurora A kinase inhibitors, a pyrimidine-based scaffold was rationally developed to induce a specific "DFG-out" inactive conformation of the enzyme. acs.org This approach, informed by structural modeling, led to the identification of a potent lead compound that reduced levels of cancer-promoting oncoproteins. In another example, fragment-based screening and structure-guided design were used to develop highly potent and selective pyrimidinone inhibitors of USP7, a target in oncology. nih.gov High-resolution co-crystal structures revealed key binding interactions, including a crucial role for the pyrimidinone N1-H, which allowed for the targeted optimization of inhibitor affinity. nih.gov These examples underscore how SAR data provides the fundamental rules for the successful rational design of novel therapeutics.

Medicinal Chemistry Applications and Therapeutic Potential

Anticancer Research and Development

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine (B1678525) analog that has been a cornerstone in the development of anticancer therapies. nih.gov Its mechanism of action is primarily based on the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, and its incorporation into RNA and DNA, which ultimately leads to cytotoxicity and cell death in cancer cells. mdpi.comnih.gov

The cytotoxic effects of fluorinated pyrimidines, such as 5-fluorouracil (B62378) (5-FU), a related compound, have been evaluated across various cancer cell lines.

Breast Cancer: In breast cancer cells, 5-FU has been shown to induce apoptosis. nih.gov Studies have identified specific genes, such as IL18, CCL28, CXCL2, HRAS, FDXR, and CHI3L1, that are differentially expressed in breast cancer cell lines that respond to 5-FU, suggesting a basis for predicting treatment efficacy. nih.gov For instance, in the ZR-75-1 breast cancer cell line, microarray analysis after 5-FU stimulation helped identify these differentially expressed genes. nih.gov Another study showed that 5-FU decreased the expression of H-ras, Bcl-xL, and NF-κB, while increasing Bax gene expression in MDA-MB-231 breast cancer cells, indicating its role in regulating genes related to apoptosis. nih.gov

Colon Cancer: In colon cancer cell lines like COLO-205 and HT-29, 5-FU has demonstrated significant inhibitory effects on proliferation. nih.gov The inhibitory concentration 50% (IC50) for 5-FU was found to be 3.2 x 10(-6) M for COLO-205 and 1.3 x 10(-5) M for HT-29. nih.gov Treatment with 5-FU also led to a significant accumulation of cells in the S-phase of the cell cycle, indicating its disruptive effect on DNA synthesis. nih.gov

Lung Cancer: Research has explored the synergistic effects of combining 5-FU with other compounds like allicin (B1665233) in lung cancer cells. nih.gov While 5-FU alone inhibited cell growth, the combination with allicin showed a reduced viability rate in lung cancer cells, indicating a potential for enhanced therapeutic effect. nih.gov

Table 1: Efficacy of 5-Fluorouracil in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Breast Cancer | ZR-75-1, MDA-MB-231 | Differentially expressed genes predict efficacy; induces apoptosis through regulation of H-ras, Bcl-xL, NF-κB, and Bax. nih.govnih.gov |

| Colon Cancer | COLO-205, HT-29 | Inhibits proliferation with IC50 values of 3.2 µM and 13 µM, respectively; causes S-phase cell cycle arrest. nih.gov |

To enhance the efficacy of fluoropyrimidine-based chemotherapy and potentially reduce side effects, researchers have investigated combining them with other agents.

With Natural Compounds: The combination of 5-FU with diosmetin, a flavonoid, has shown a synergistic effect against HCT-116 colorectal cancer cells. mdpi.com This combination led to a three-fold reduction in the required dose of 5-FU and induced more prominent apoptosis compared to 5-FU alone. mdpi.com Similarly, allicin has been shown to have a synergistic antitumor effect with 5-FU against lung and colorectal carcinoma cells. nih.gov

With Other Chemotherapeutic Agents: The combination of 5-FU with leucovorin has been a standard chemotherapy option for solid tumors like colorectal cancer. mdpi.com For advanced cases, combinations with oxaliplatin (B1677828) (FOLFOX) or irinotecan (B1672180) (FOLFIRI) are used as first-line treatments. mdpi.com Additionally, combining 5-FU with 2'-deoxyinosine (B131508) has been shown to enhance the sensitivity of colorectal cancer cells to 5-FU. researchgate.net

A significant challenge in cancer therapy is the development of drug resistance. Resistance to 5-FU can arise through various mechanisms.

Mechanisms of Resistance: In colon cancer, resistance to 5-FU can be linked to the upregulation of enzymes like thymidylate synthase and dihydropyrimidine (B8664642) dehydrogenase, and the downregulation of thymidine (B127349) phosphorylase. mdpi.com Another identified mechanism involves the inactivation of the BOK protein, which binds to the enzyme UMPS responsible for converting 5-FU into its toxic form. news-medical.net By turning off BOK, cancer cells can become dormant and resistant to the drug. news-medical.net Furthermore, in colorectal cancer, resistance has been associated with disruptions in 5-FU metabolic enzymes, apoptosis, autophagy, and the tumor microenvironment. nih.gov

Strategies to Overcome Resistance: Several strategies are being explored to reverse 5-FU resistance. These include the use of small molecule inhibitors, plant-based small molecules, and non-coding RNA regulators. mdpi.com Encapsulating 5-FU in formulations like liposomes is another approach to improve its activation within the tumor. mdpi.com Demethylating agents like 5-aza-2'-deoxycytidine have also been evaluated to counter resistance mechanisms related to epigenetic alterations. nih.gov

Antimicrobial Research

Recent studies have explored the potential of 5-fluorouracil and its derivatives beyond cancer therapy, specifically in antimicrobial applications.

Research has shown that 5-FU can inhibit the growth of the bacterium Pseudomonas aeruginosa in a dose-dependent manner and reduce the formation of its biofilm. mdpi.com It has also demonstrated synergistic effects when combined with the antibiotic gentamicin (B1671437) against this bacterium. mdpi.com Another study highlighted the antibacterial potential of 5-FU against Streptococcus suis, a pathogen that can cause infections. mdpi.com The study found that 5-FU was effective against S. suis by damaging the bacterial membrane and inhibiting DNA synthesis. mdpi.com Furthermore, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit antibacterial activity against gram-positive bacteria. nih.gov

Antiviral Research

Currently, there is limited direct research available specifically on the antiviral applications of this compound. The primary focus of research for this compound and its close analogs remains in the fields of anticancer and, more recently, antimicrobial studies.

Neurological Applications

While not a primary area of investigation, some research points to the potential of fluorinated pyrimidines in neurological applications, particularly in the context of Alzheimer's disease.

Derivatives of 5-fluoropyrimidines are being explored for their potential in diagnosing and treating Alzheimer's. For instance, a derivative, [18F]MK-3328, has been developed as a promising PET imaging agent for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov Another study investigated the use of 5-fluorouracil-entrapped nanoconjugates for their ability to inhibit protein aggregation, a process implicated in Alzheimer's. nih.gov These nanoconjugates were found to repress the fibrillogenesis of hen egg white lysozyme, suggesting a potential therapeutic avenue. nih.gov

Role as a Key Building Block in Advanced Organic Synthesis

The chemical architecture of this compound provides a versatile platform for synthetic chemists. The electron-withdrawing nature of the fluorine atom at the C5 position enhances the reactivity of the pyrimidine ring towards nucleophilic attack, while the methoxy (B1213986) group at the C2 position can be a site for further chemical modification. This inherent reactivity has been exploited in the construction of more complex molecular frameworks with potential therapeutic applications.

Precursor to Heteroarylpiperazine Derivatives

The synthesis of heteroarylpiperazine moieties is a significant area of research in medicinal chemistry, as this structural motif is present in a wide range of approved drugs with diverse therapeutic activities. While direct and extensively documented examples of synthesizing heteroarylpiperazines from this compound are not abundant in readily available literature, the principles of pyrimidine chemistry suggest a plausible synthetic pathway.

For instance, the synthesis of 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves the reaction of a fluoropyrimidine with piperazine (B1678402). nih.gov Although the starting material is not this compound, the reaction highlights the feasibility of coupling a fluoropyrimidine core with a piperazine ring. The key steps in such a synthesis would typically involve:

Activation of the Pyrimidinone: Conversion of the hydroxyl group of the pyrimidinone to a better leaving group, for example, through chlorination using reagents like phosphorus oxychloride.

Nucleophilic Substitution: Reaction of the activated pyrimidine with a desired piperazine derivative. The nitrogen atom of the piperazine acts as the nucleophile, displacing the leaving group on the pyrimidine ring.

The reactivity of the starting material and the specific reaction conditions would be crucial in determining the success and yield of such a synthetic transformation.

Synthesis of Nucleoside Analogs

The structural resemblance of this compound to the natural nucleobase uracil (B121893) has made it a valuable precursor for the synthesis of a variety of nucleoside analogs. These modified nucleosides are of great interest as potential antiviral and anticancer agents. mdpi.comkoreascience.kr The introduction of fluorine at the C5 position can significantly alter the biological properties of the resulting nucleoside, often leading to enhanced metabolic stability and potent inhibition of key cellular enzymes. mdpi.com

The synthesis of nucleoside analogs from this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis typically involves the coupling of a protected sugar moiety with the pyrimidine base. researchgate.net Enzymatic synthesis, on the other hand, utilizes enzymes such as nucleoside phosphorylases to catalyze the formation of the glycosidic bond between the sugar and the base, often with high stereoselectivity and under milder reaction conditions. nih.gov

A variety of nucleoside analogs have been synthesized from fluorinated pyrimidines, demonstrating a broad spectrum of biological activities. For example, the development of 5-fluorouracil (5-FU) as an anticancer drug has spurred extensive research into related fluorinated nucleoside analogs. mdpi.com These analogs often function by inhibiting critical enzymes involved in DNA and RNA synthesis, such as thymidylate synthase. mdpi.com

Table 1: Examples of Nucleoside Analogs Derived from Fluorinated Pyrimidines and their Biological Activities

| Nucleoside Analog | Parent Pyrimidine | Biological Activity | Reference(s) |

| 5-Fluorouridine | 5-Fluorouracil | Anticancer | mdpi.commdpi.com |

| 5-Fluoro-2'-deoxyuridine (FUDR) | 5-Fluorouracil | Anticancer | nih.gov |

| 4'-Thio-5-fluorouridine | 5-Fluorouracil | Anticancer, Antibacterial | mdpi.com |

| 2'-Deoxy-2'-methylidene-5-fluorocytidine (FDMDC) | 5-Fluorocytosine (B48100) | Antitumor | mdpi.com |

The synthesis of these analogs often involves sophisticated chemical strategies to control the stereochemistry at the anomeric carbon of the sugar moiety. The choice of the sugar component, such as D-ribose, 2'-deoxy-D-ribose, or other modified sugars, further diversifies the range of accessible nucleoside analogs with potentially unique biological profiles.

The enzymatic approach offers a powerful alternative for the synthesis of nucleoside analogs. For instance, nucleoside phosphorylases can catalyze the reversible phosphorolysis of nucleosides to the corresponding base and sugar-1-phosphate. By using a suitable fluorinated pyrimidine base as a substrate, this enzymatic reaction can be driven towards the synthesis of the desired nucleoside analog. Studies have shown that co-expression of purine (B94841) and pyrimidine nucleoside phosphorylases in E. coli can be an efficient method for the biosynthesis of various nucleosides. nih.gov

Table 2: Research Findings on the Synthesis of Nucleoside Analogs

| Research Focus | Key Findings | Reference(s) |

| Enzymatic Synthesis | Co-expression of nucleoside phosphorylases in E. coli enables efficient synthesis of various nucleoside derivatives with high conversion yields. | nih.gov |

| Chemical Synthesis of Fluorinated Nucleosides | Fluorine substitution at the 2'- or 3'-position of the sugar moiety increases the chemical stability of nucleoside analogs. | koreascience.kr |

| Biological Activity of Fluorinated Nucleosides | Fluorinated nucleosides exhibit a wide range of biological activities, including antitumor and antiviral properties. | koreascience.kr |

| Antitumor Activity of 5-Fluorouracil Derivatives | Acyclic nucleoside derivatives of 5-fluorouracil have been synthesized and evaluated for their antitumor activity. | acs.org |

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a critical tool for identifying metabolites of pharmaceutical compounds. For fluorinated pyrimidines like 5-Fluoro-2-methoxypyrimidin-4(3H)-one, HRMS offers the precision required to determine the elemental composition of metabolites from complex biological matrices. The exact mass of the parent compound is 144.03350557 Da. nih.gov

In metabolic studies, the compound would be incubated with liver microsomes or in whole-cell assays, followed by extraction and analysis using a liquid chromatography-HRMS (LC-HRMS) system. The high-resolution capability allows for the differentiation of metabolites from endogenous molecules with very similar masses.

While specific metabolite studies for this compound are not extensively published, the metabolic pathways of the related compound, 5-Fluorouracil (B62378) (5-FU), are well-documented and provide a model for potential transformations. nih.gov For this compound, expected metabolic reactions could include O-demethylation to form 5-fluorouracil, hydroxylation on the methoxy (B1213986) group, or other biotransformations. HRMS, particularly with tandem MS (MS/MS) capabilities, would be used to identify these products by comparing their fragmentation patterns to that of the parent compound. A typical workflow involves creating an inclusion list of expected metabolite masses to ensure their selection for fragmentation, even at low concentrations. nih.gov

Table 1: Theoretical Monoisotopic Masses of Potential Metabolites

| Compound Name | Transformation | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | Parent | C₅H₅FN₂O₂ | 144.0335 |

| 5-Fluorouracil | O-demethylation | C₄H₃FN₂O₂ | 130.0179 |

| 5-Fluoro-2-(hydroxymethyl)pyrimidin-4(3H)-one | Methoxy-group hydroxylation | C₅H₅FN₂O₃ | 160.0284 |

Note: This table is based on theoretical metabolic pathways.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide primary structural confirmation. chemicalbook.com

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for conformational analysis. nih.gov These experiments measure through-space interactions between protons, which can reveal the preferred orientation of the methoxy group relative to the pyrimidine (B1678525) ring. While the molecule is relatively rigid, some conformational flexibility exists around the C2-O-CH₃ single bond.

Furthermore, NMR is a powerful method for studying ligand-protein binding interactions. Techniques like Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) mapping could be used to identify binding to a target protein. In an STD-NMR experiment, saturation is applied to the protein's proton signals. If the compound binds, this saturation is transferred to its protons, resulting in a decrease in their signal intensity. This confirms binding and can even map the binding epitope. Although specific ligand binding studies for this compound are not prominent in the literature, these methods are standard for analogous drug discovery projects. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the structure of the closely related derivative, 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, offers significant insight into the expected solid-state conformation and packing. nih.gov

In the crystal structure of the ethyl derivative, the pyrimidine ring is essentially planar. nih.gov The molecules form centrosymmetric dimers in the crystal lattice, linked by a pair of N—H⋯O hydrogen bonds between the N3-H donor and the C4=O acceptor of adjacent molecules. nih.gov This hydrogen bonding pattern is a common and stabilizing feature in pyrimidinone structures. The methoxy group lies nearly in the plane of the pyrimidine ring, indicating a degree of electronic conjugation. nih.gov It is highly probable that this compound would adopt a similar dimeric hydrogen-bonded structure in its crystalline form.

Table 2: Crystallographic Data for the Related Compound 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₉FN₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.5711 (4) |

| b (Å) | 8.4985 (8) |

| c (Å) | 10.8546 (11) |

| α (°) | 88.043 (2) |

| β (°) | 79.737 (3) |

| γ (°) | 79.616 (2) |

| Volume (ų) | 408.13 (7) |

| Z | 2 |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting in Complex Matrices

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. Based on the analysis of the related compound 5-Fluorouracil (5-FU), key peaks would include:

N-H stretching: A broad band in the region of 3000-3500 cm⁻¹, characteristic of the N-H group in the pyrimidine ring. researchgate.netresearchgate.net

C=O stretching: A strong absorption band around 1650-1750 cm⁻¹, corresponding to the carbonyl group at the C4 position. researchgate.netresearchgate.net

C=C and C=N stretching: Bands within the 1500-1600 cm⁻¹ region, originating from the pyrimidine ring vibrations. researchgate.net

C-F stretching: A peak typically found in the 1200-1300 cm⁻¹ range. nih.gov

C-O-C stretching: Asymmetric and symmetric stretching of the methoxy ether linkage would appear in the fingerprint region, likely around 1000-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. For pyrimidine derivatives, the ring breathing modes are often prominent in the Raman spectrum. nih.gov For 5-FU, a strong ring breathing mode is observed around 786 cm⁻¹. nih.gov The C=O symmetric stretch would also be visible, typically near 1667 cm⁻¹. nih.gov These techniques are valuable for quality control and can be used to identify the compound in complex matrices, such as pharmaceutical formulations or biological samples, without extensive sample preparation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to determine the electronic structure, molecular geometry, and reactivity of a compound. For 5-Fluoro-2-methoxypyrimidin-4(3H)-one, such calculations would provide valuable information on its stability, reactivity, and potential interaction sites.

Detailed research findings from quantum chemical calculations specifically for this compound are not readily found in peer-reviewed literature. However, extensive studies on 5-fluorouracil (B62378) have utilized DFT methods to analyze its electronic properties. These studies often calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map are also determined to identify electrophilic and nucleophilic sites, which are key to understanding how the molecule might interact with biological macromolecules.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 144.10 g/mol | PubChem |

| Molecular Formula | C5H5FN2O2 | PubChem |

| XLogP3 | -0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 144.03350557 Da | PubChem |

| Topological Polar Surface Area | 50.7 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 222 | PubChem |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the binding mode at the atomic level. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex and the conformational changes that may occur over time.

There is a lack of specific molecular docking and dynamics simulation studies for this compound in the available scientific literature. In contrast, numerous such studies have been performed for 5-fluorouracil, often targeting the enzyme thymidylate synthase, a key target in cancer chemotherapy. These studies provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For this compound, similar studies would be necessary to understand its potential mechanisms of action.

QSAR Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery.

No specific QSAR models have been developed for this compound or a series of its analogs, according to publicly available data. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target. Such a model could then be used to predict the activity of new derivatives of this compound and to identify the structural features that are most important for its activity.

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and pharmacokinetic modeling are computational methods used to estimate the drug-like properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

While generic ADMET properties for this compound can be calculated using various software tools, dedicated studies on its in silico ADMET profile and pharmacokinetic modeling are not available. For the related compound 5-fluorouracil, computational models have been used to predict its absorption, metabolism, and potential for toxicity, which often correlate with its known clinical challenges. Similar analyses for this compound would be essential to assess its potential as a drug candidate.

Table 2: Predicted ADMET Properties

| Property | Predicted Value/Classification | Method |

| Gastrointestinal Absorption | High (Predicted) | In silico models |

| Blood-Brain Barrier Permeant | No (Predicted) | In silico models |

| CYP450 Inhibition | Inhibitor of some isoforms (Predicted) | In silico models |

| hERG Inhibition | Low risk (Predicted) | In silico models |

| Ames Mutagenicity | Potential mutagen (Predicted) | In silico models |

Note: The data in this table is hypothetical and for illustrative purposes, as specific peer-reviewed in silico ADMET studies for this compound are not available.

Cheminformatics Analysis of Related Chemical Spaces

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. A cheminformatics analysis of the chemical space around this compound would involve compiling a library of structurally similar compounds and analyzing their properties and biological activities.

A formal cheminformatics analysis of the chemical space related to this compound has not been published. Such an analysis would typically involve searching chemical databases for analogs, clustering them based on structural similarity, and mapping their known properties to identify structure-activity relationships and to explore opportunities for new compound design. This would help in understanding the chemical neighborhood of this compound and in identifying promising avenues for further research.

Preclinical Research Landscape and Translational Studies

In Vitro Efficacy and Selectivity Studies

At present, detailed in vitro efficacy and selectivity studies for 5-Fluoro-2-methoxypyrimidin-4(3H)-one are not widely available in the public domain. Such studies would typically involve assessing the compound's cytotoxic or inhibitory effects against a panel of cancer cell lines and comparing them to normal, non-cancerous cells to determine its therapeutic window. The biochemical basis for the selectivity of action, as has been extensively studied for 5-FU, remains to be elucidated for this compound. nih.gov

In Vivo Pharmacodynamic Marker Evaluation

Similarly, dedicated in vivo pharmacodynamic studies for this compound are not readily found in published literature. These studies are essential to understand the compound's mechanism of action within a living organism, often involving the measurement of specific biomarkers to demonstrate that the drug is engaging with its intended target and eliciting the desired biological response.

Biomarker Identification for Therapeutic Response and Resistance

The identification of biomarkers is crucial for personalizing cancer therapy. For fluoropyrimidines like 5-FU, research has focused on transcriptomic and genetic markers, such as microsatellite instability (MSI) and dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, to predict patient response and avoid adverse reactions. nih.gov However, specific research to identify biomarkers for predicting therapeutic response or resistance to this compound has not yet been reported.

Emerging Research on Targeted Delivery Systems

To enhance efficacy and minimize off-target effects, various strategies for targeted drug delivery are often explored. For related compounds like 5-FU, this has included the development of hybrid molecules. nih.gov At present, there is no specific information available regarding emerging research on targeted delivery systems for this compound.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Derivatives with Enhanced Specificity

A primary avenue of future research lies in the rational design of next-generation derivatives of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The overarching goal is to enhance therapeutic specificity, thereby maximizing efficacy against target cells while minimizing harm to healthy tissues. This can be achieved by creating prodrugs or analogs that are selectively activated within the tumor microenvironment or that possess a higher affinity for cancer-specific molecular targets. nih.gov

Key strategies for developing these derivatives include:

Enzyme-Activated Prodrugs: Designing derivatives that remain inert until they are metabolized by enzymes overexpressed in tumor cells, such as certain cytochrome P450 enzymes or hydrolases.

Structure-Activity Relationship (SAR) Studies: Conducting extensive SAR explorations to identify modifications to the pyrimidine (B1678525) ring that improve binding affinity and selectivity for specific therapeutic targets, like thymidylate synthase or other enzymes involved in nucleotide synthesis. nih.gov

Targeted Drug Conjugates: Linking the pyrimidine scaffold to molecules that bind to tumor-specific receptors, effectively delivering the cytotoxic agent directly to cancer cells.

| Derivative Strategy | Design Rationale | Potential Advantage | Key Research Focus |

|---|---|---|---|

| N-1 Acylomethyl Prodrugs | Introduce a linker that is cleaved by tumor-specific esterases. | Targeted release of the active compound in the tumor microenvironment. | Synthesis of various ester derivatives and in vitro evaluation of enzymatic cleavage. |

| C-5 Substitution Analogs | Modify the C-5 position to enhance binding to thymidylate synthase. | Increased potency and potentially overcoming resistance mechanisms. | Computational modeling and synthesis of novel C-5 substituted analogs. |

| Peptide Conjugates | Attach the compound to a peptide that targets overexpressed receptors on cancer cells. | Improved tumor selectivity and reduced systemic toxicity. | Identification of suitable peptide ligands and development of stable conjugation chemistry. |

Application in Novel Disease Areas

While fluoropyrimidines are predominantly known for their anticancer properties, the unique structure of this compound may lend itself to applications in other disease areas. nih.gov The pyrimidine scaffold is a versatile building block in medicinal chemistry, with derivatives showing promise as antiviral, anti-inflammatory, and antioxidant agents. tandfonline.com

Future research should explore the potential of this compound and its derivatives in:

Antiviral Therapy: The envelope proteins of viruses like Zika and Dengue are potential targets for pyrimidine-based inhibitors. tandfonline.com Research could investigate if derivatives of this compound can inhibit viral replication by targeting key viral enzymes or structural proteins.

Inflammatory Disorders: Certain pyrimidine analogs have demonstrated anti-inflammatory properties. tandfonline.com Studies could assess the ability of this compound to modulate inflammatory pathways, such as the NF-κB signaling pathway, which is implicated in a range of inflammatory diseases. nih.gov

Neurodegenerative Diseases: Given that altered nucleotide metabolism has been observed in some neurological disorders, exploring the effect of pyrimidine analogs on neuronal cell pathways could uncover new therapeutic strategies.

Chromatin-Modifying Agents: Recent studies on 5-FU have identified novel targets related to chromosome segregation and chromatin structure, suggesting that its derivatives could be repurposed to target epigenetic dysregulation in cancer and other diseases. nih.gov

| Novel Disease Area | Potential Molecular Target | Therapeutic Hypothesis |

|---|---|---|

| Antiviral (e.g., Zika, Dengue) | Viral envelope proteins or RNA polymerase. tandfonline.com | Inhibition of viral entry or replication. |

| Chronic Inflammation | Toll-like receptor 4 (TLR4) or NF-κB pathway. nih.gov | Suppression of pro-inflammatory cytokine production. |

| Epigenetic Disorders | Histone modifying enzymes or chromatin regulatory factors. nih.gov | Reversal of aberrant epigenetic marks. |

Integration with Artificial Intelligence for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development. nih.gov For a compound like this compound, AI can dramatically accelerate the identification of potent derivatives and novel applications.

Key applications of AI in this context include:

Generative AI for Molecular Design: Using generative adversarial networks (GANs) or transformers to design novel pyrimidine analogs with optimized properties, such as enhanced potency, better selectivity, and improved pharmacokinetic profiles. researchgate.netnews-medical.net

AI-Powered Screening: Employing deep learning algorithms to screen vast virtual libraries of compounds for their potential to interact with specific biological targets, leading to the rapid identification of promising candidates. nih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives, and using platforms like DeepMind's AlphaFold to predict protein structures and understand drug-target interactions with high accuracy. nih.gov

| AI Application | Description | Expected Outcome |

|---|---|---|

| Generative Molecular Design | AI algorithms create novel molecular structures based on the pyrimidine scaffold. news-medical.net | Identification of derivatives with superior drug-like properties. |

| High-Throughput Virtual Screening | AI models predict the binding affinity of millions of compounds against a target protein. nih.gov | Rapid prioritization of lead candidates for synthesis and testing. |

| Target Identification | ML analyzes genomic and proteomic data to identify novel biological targets for the compound. nih.gov | Expansion of therapeutic applications into new disease areas. |

Advanced Analytical Techniques for In Situ Monitoring

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its clinical development. Future research will require advanced analytical techniques capable of real-time, in situ monitoring of the compound and its metabolites in biological systems. While traditional methods like HPLC are effective, newer techniques offer greater sensitivity and spatial resolution. nih.govresearchgate.net

Future analytical research should focus on:

Mass Spectrometry Imaging (MSI): To visualize the distribution of the parent drug and its metabolites within tissue samples, providing critical information on tumor penetration and off-target accumulation.

Development of Biosensors: Creating electrochemical or fluorescent biosensors for the continuous monitoring of drug levels in bodily fluids, which could facilitate personalized medicine approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Refining LC-MS/MS methods to achieve lower limits of detection, enabling the precise quantification of the drug and its metabolites in complex biological matrices. nih.gov

| Analytical Technique | Application | Advantage over Traditional Methods |

|---|---|---|

| Mass Spectrometry Imaging (MSI) | Mapping drug distribution in tumor and healthy tissues. | Provides spatial information on drug localization. |

| Fluorescent Biosensors | Real-time monitoring of drug concentration in living cells. | Enables dynamic tracking of cellular uptake and efflux. |

| Advanced LC-MS/MS | Highly sensitive quantification in plasma or tissue homogenates. nih.gov | Superior specificity and lower detection limits. |

Collaborative Research and Interdisciplinary Approaches

The complexity of modern drug development necessitates a departure from siloed research efforts. The future advancement of this compound will depend on robust collaboration between experts from diverse fields. Interdisciplinary teams comprising medicinal chemists, computational biologists, pharmacologists, and clinicians are essential for translating basic scientific discoveries into viable therapies.

Future progress will be driven by:

Academic-Industry Partnerships: Combining the innovative research of academic labs with the developmental and financial resources of pharmaceutical companies to accelerate the drug pipeline.

International Research Consortia: Forming global networks, similar to the Southeast Asian Pharmacogenomics Research Network (SEAPharm), to study the effects of genetic variations on drug response in diverse populations. nih.gov

Open Science Initiatives: Sharing data and research tools to foster a more collaborative and efficient research environment, preventing duplication of effort and sparking new avenues of investigation. An example of this is the collaboration between MIT and the nonprofit Phare Bio to advance AI-designed antibiotic candidates. news-medical.net

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of safer and more effective treatments for a range of diseases.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-methoxypyrimidin-4(3H)-one?

Methodological Answer: The compound is typically synthesized via condensation or substitution reactions. One validated method involves reacting methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate in a sodium methylate/methanol solution, followed by acid workup to yield the product . Another approach, though for a structurally similar pyrimidinone, uses phosphoryl chloride (POCl₃) as a chlorinating agent under reflux conditions, which may be adapted for fluorinated derivatives by selecting appropriate precursors .

Key Reaction Parameters:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| o-Methylisourea sulfate | Methanol | Reflux | 2–4 h | ~70–80% |

| POCl₃ | DCM/EtOAc | 100°C | 1–2 h | Crude product |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : To confirm the presence of methoxy (-OCH₃), fluorine, and tautomeric forms (e.g., 4(3H)-one vs. 4-ol). Peaks for the aromatic protons and fluorine coupling (e.g., J = 5–10 Hz for F–C interactions) are critical .

- HRMS : Validates molecular weight (C₅H₅FN₂O₂, m/z 144.10) and isotopic patterns .

- X-ray Crystallography : Resolves tautomeric ambiguity and hydrogen-bonding networks. For example, co-crystallization with water or isomers (e.g., 2-amino-5-fluoropyrimidin-4(3H)-one) clarifies structural stability .

Advanced Research Questions

Q. How does structural modification of this compound impact its biological activity?

Methodological Answer: Fluorinated pyrimidines are pharmacophores in antifungals (e.g., 5-fluorocytosine) and antivirals. Key modifications include:

- Substitution at C6 : Introducing ethyl or methyl groups (e.g., 6-ethyl derivatives) enhances lipophilicity and target binding, as seen in Voriconazole intermediates .

- Methoxy Group Replacement : Replacing -OCH₃ with -NH₂ or -SH alters hydrogen-bonding capacity and metabolic stability .

- Tautomerism : The equilibrium between 4(3H)-one and 4-ol forms affects solubility and reactivity. Co-crystal studies with water demonstrate how hydration influences tautomeric preference .

Data Contradiction Note:

Discrepancies in bioactivity between studies may arise from unaccounted tautomer ratios or impurities in synthesis. Purity assays (HPLC ≥98%) and controlled crystallization are critical .

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated pyrimidinones?

Methodological Answer: Common contradictions include:

- Fluorine Coupling Splitting : Variable J values in NMR due to solvent polarity or temperature. Use deuterated DMSO or CDCl₃ for consistency .

- Tautomeric Ambiguity : X-ray crystallography or dynamic NMR (variable-temperature studies) can clarify dominant tautomers .

- Impurity Peaks : Trace solvents (e.g., DCM) or byproducts (e.g., chlorinated derivatives) may appear. Purify via column chromatography (silica gel, EtOAc/hexane) and validate with HRMS .

Q. What strategies optimize reaction yield in large-scale synthesis?

Methodological Answer:

- Catalyst Optimization : Sodium methylate in methanol improves nucleophilic substitution efficiency compared to weaker bases .

- Temperature Control : Reflux (100°C) for POCl₃-mediated reactions minimizes side products .

- Workup Efficiency : Liquid-liquid extraction (e.g., dichloromethane/brine) and anhydrous sodium sulfate drying reduce polar impurities .

Q. What challenges arise in X-ray crystallography of fluorinated pyrimidinones?

Methodological Answer:

- Crystal Hydration : Co-crystallization with water (e.g., 1:1:1 hydrate-isomer cocrystal) complicates unit cell determination. Use controlled drying or non-aqueous solvents .

- Tautomer Disorder : Partial occupancy of 4(3H)-one and 4-ol forms requires refinement software (e.g., SHELXL) to model split positions .

- Weak Diffraction : Fluorine’s high electron density attenuates X-ray penetration. Synchrotron sources or longer exposure times improve data quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.